4-(2-(Dimethylamino)ethoxy)-3-methoxyphenylboronic acid
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Overview
Description
4-(2-(Dimethylamino)ethoxy)-3-methoxyphenylboronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a dimethylaminoethoxy group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Dimethylamino)ethoxy)-3-methoxyphenylboronic acid typically involves the alkylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with 2-chloro-N,N-dimethylamine hydrochloride in the presence of a base such as potassium carbonate (K₂CO₃). This reaction yields 4-(2-(Dimethylamino)ethoxy)-3-methoxybenzaldehyde, which can then be converted to the corresponding boronic acid derivative through a series of reactions involving boronic acid reagents .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Dimethylamino)ethoxy)-3-methoxyphenylboronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or amines, depending on the specific conditions and reagents used.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br₂, Cl₂) or nitrating agents (e.g., HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
4-(2-(Dimethylamino)ethoxy)-3-methoxyphenylboronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-(Dimethylamino)ethoxy)-3-methoxyphenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active molecules . The compound can also participate in various chemical reactions, such as cross-coupling reactions, to form new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
4-(2-(Dimethylamino)ethoxy)benzylamine: This compound has a similar structure but lacks the boronic acid group.
2-(2-(Dimethylamino)ethoxy)ethanol: This compound features a similar dimethylaminoethoxy group but does not have the phenyl ring or boronic acid group.
Uniqueness
4-(2-(Dimethylamino)ethoxy)-3-methoxyphenylboronic acid is unique due to the presence of both the boronic acid group and the dimethylaminoethoxy group on the phenyl ring.
Properties
Molecular Formula |
C11H18BNO4 |
---|---|
Molecular Weight |
239.08 g/mol |
IUPAC Name |
[4-[2-(dimethylamino)ethoxy]-3-methoxyphenyl]boronic acid |
InChI |
InChI=1S/C11H18BNO4/c1-13(2)6-7-17-10-5-4-9(12(14)15)8-11(10)16-3/h4-5,8,14-15H,6-7H2,1-3H3 |
InChI Key |
LMWBUDWPWKHDLY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN(C)C)OC)(O)O |
Origin of Product |
United States |
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